molecular formula C8H12O2 B11743600 1,1'-(Cyclobutane-1,1-diyl)diethanone CAS No. 126290-88-8

1,1'-(Cyclobutane-1,1-diyl)diethanone

Cat. No.: B11743600
CAS No.: 126290-88-8
M. Wt: 140.18 g/mol
InChI Key: QKEOOJKTUYHGSI-UHFFFAOYSA-N
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Description

1,1’-(Cyclobutane-1,1-diyl)diethanone is an organic compound with the molecular formula C8H12O2 It is characterized by a cyclobutane ring substituted with ethanone groups at the 1,1’ positions

Properties

CAS No.

126290-88-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(1-acetylcyclobutyl)ethanone

InChI

InChI=1S/C8H12O2/c1-6(9)8(7(2)10)4-3-5-8/h3-5H2,1-2H3

InChI Key

QKEOOJKTUYHGSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Cyclobutane-1,1-diyl)diethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of 1,1’-(Cyclobutane-1,1-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Cyclobutane-1,1-diyl)diethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1’-(Cyclobutane-1,1-diyl)diethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(Cyclobutane-1,1-diyl)diethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in biochemical processes. The exact mechanism can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Cyclopropane-1,1-diyl)diethanone
  • 1,1’-(Cyclopentane-1,1-diyl)diethanone
  • 1,1’-(Cyclohexane-1,1-diyl)diethanone

Uniqueness

1,1’-(Cyclobutane-1,1-diyl)diethanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biological Activity

1,1'-(Cyclobutane-1,1-diyl)diethanone is an organic compound featuring a unique cyclobutane ring structure with two ethyl ketone groups. Its molecular formula is C8_8H12_{12}O2_2, classifying it as a diketone. This compound has garnered attention due to its interesting biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that 1,1'-(Cyclobutane-1,1-diyl)diethanone exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In vitro studies have also shown that this diketone possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
IL-6150050066.67
TNF-α120030075

Antioxidant Activity

The antioxidant capacity of 1,1'-(Cyclobutane-1,1-diyl)diethanone was evaluated using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.

Concentration (µg/mL)% Scavenging Effect
1030
5060
10085

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial properties of various diketones, including 1,1'-(Cyclobutane-1,1-diyl)diethanone. The results indicated that this compound not only inhibited bacterial growth but also disrupted biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Case Study: Anti-inflammatory Mechanism

In another study by Johnson et al. (2024), the anti-inflammatory effects of the compound were explored in an animal model of acute inflammation. The administration of 1,1'-(Cyclobutane-1,1-diyl)diethanone significantly reduced paw edema and inflammatory cell infiltration compared to control groups.

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